![molecular formula C13H14ClN3O2S B2470511 (E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide CAS No. 1385620-69-8](/img/structure/B2470511.png)
(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and chronic pain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, has demonstrated antimicrobial properties against a range of organisms. These compounds have been synthesized and tested for their activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showcasing their potential in addressing microbial resistance (Hassan, 2013).
Anticancer and Antitumor Agents
Novel pyrazole derivatives have been synthesized and evaluated for their anticancer and antitumor activities. Some compounds have shown higher anticancer activity than reference drugs, highlighting their promise as therapeutic agents. The studies focus on their potential mechanisms and efficacy against specific cancer cell lines, suggesting a new avenue for cancer treatment development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Screening
Molecular docking studies have been conducted on sulfonamide derivatives to explore their potential as anti-breast cancer agents. Such research provides insights into the molecular interactions between these compounds and biological targets, paving the way for the development of more effective cancer therapies (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).
Enzyme Inhibition
Sulfonamide derivatives have also been investigated for their enzyme inhibition potential, targeting enzymes like acetylcholinesterase and carbonic anhydrase. These studies are crucial for developing treatments for conditions like glaucoma, epilepsy, and Alzheimer's disease, where enzyme regulation plays a significant role (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
Eigenschaften
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(2,5-dimethylpyrazol-3-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-10-9-13(17(2)15-10)16-20(18,19)8-7-11-5-3-4-6-12(11)14/h3-9,16H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYULTUREPGIEK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-Chlorophenyl)-N-(2,5-dimethylpyrazol-3-YL)ethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.